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molecular formula C9H9BrO2 B102894 1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS No. 17764-93-1

1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Cat. No. B102894
M. Wt: 229.07 g/mol
InChI Key: NDXLYRKTHTZXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05912244

Procedure details

To a stirred mixture of aluminium trichloride (2.5 kg) in dichloromethane (5000 ml) at room temperature was added propanoyl chloride (864 g) over a 5 minute period. The mixture was stirred for 45 minutes at room temperature and then a solution of 4-bromoanisole (875 g) in dichloromethane (1000 ml) was added over 15 minutes. The reaction was heated under reflux for 6 hours then cooled and stirred at room temperature overnight.
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
5000 mL
Type
solvent
Reaction Step One
Quantity
864 g
Type
reactant
Reaction Step Two
Quantity
875 g
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17]C)=[CH:13][CH:12]=1>ClCCl>[Br:10][C:11]1[CH:7]=[CH:6][C:5]([OH:8])=[C:13]([C:14](=[O:17])[CH2:15][CH3:16])[CH:12]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2.5 kg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
5000 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
864 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
875 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
BrC=1C=CC(=C(C1)C(CC)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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